Cas no 405-03-8 (3,4-Difluorostyrene)

3,4-Difluorostyrene is a fluorinated styrene derivative characterized by the presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring. This structural modification enhances its reactivity and utility in polymerization processes, making it a valuable monomer for producing fluorinated polymers with improved thermal stability, chemical resistance, and low surface energy. The electron-withdrawing nature of the fluorine substituents also influences the electronic properties of the resulting materials, enabling applications in specialty coatings, electronics, and advanced composites. Its high purity and consistent performance make it suitable for precise synthetic applications in both academic and industrial research.
3,4-Difluorostyrene structure
3,4-Difluorostyrene structure
商品名:3,4-Difluorostyrene
CAS番号:405-03-8
MF:C8H6F2
メガワット:140.13004
MDL:MFCD09038471
CID:328383
PubChem ID:20487088

3,4-Difluorostyrene 化学的及び物理的性質

名前と識別子

    • 1,2-Difluoro-4-vinylbenzene
    • 3,4-Difluorostyrene
    • 4-ethenyl-1,2-difluorobenzene
    • Benzene,4-ethenyl-1,2-difluoro-
    • Benzene,4-ethenyl-1,2-difluoro
    • PC6276
    • EN300-1243671
    • A825140
    • SCHEMBL248639
    • 3,4-Difluorostyene
    • PS-9046
    • AKOS006330038
    • FT-0690828
    • SCHEMBL13158926
    • 405-03-8
    • VPKZWIGZODEBDP-UHFFFAOYSA-N
    • 4-ethenyl-1,2-bis(fluoranyl)benzene
    • DTXSID10607963
    • CS-0113814
    • MFCD09038471
    • 1,2-Difluoro-4-vinyl-benzene
    • MDL: MFCD09038471
    • インチ: InChI=1S/C8H6F2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2
    • InChIKey: VPKZWIGZODEBDP-UHFFFAOYSA-N
    • ほほえんだ: C=CC1=CC(=C(C=C1)F)F

計算された属性

  • せいみつぶんしりょう: 140.04400
  • どういたいしつりょう: 140.04375652g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 密度みつど: 1.131
  • ふってん: 147 ºC
  • フラッシュポイント: 32 ºC
  • PSA: 0.00000
  • LogP: 2.60780

3,4-Difluorostyrene セキュリティ情報

3,4-Difluorostyrene 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

3,4-Difluorostyrene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X11675-1g
1,2-Difluoro-4-vinylbenzene
405-03-8 98% mix TBC as stabilizer
1g
¥70.0 2024-07-18
TRC
D448115-100mg
3,4-Difluorostyrene
405-03-8
100mg
$92.00 2023-05-18
abcr
AB313747-5 g
3,4-Difluorostyrene, 95%; .
405-03-8 95%
5 g
€219.00 2023-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X11675-5g
1,2-Difluoro-4-vinylbenzene
405-03-8 98% mix TBC as stabilizer
5g
¥331.0 2024-07-18
Ambeed
A152304-25g
1,2-Difluoro-4-vinylbenzene
405-03-8 98% mix TBC as stabilizer
25g
$356.00 2022-04-01
eNovation Chemicals LLC
Y1048501-25g
3,4-DIFLUOROSTYRENE
405-03-8 98%
25g
$230 2024-06-06
abcr
AB313747-5g
3,4-Difluorostyrene, 95%; .
405-03-8 95%
5g
€169.60 2025-02-18
Enamine
EN300-1243671-10000mg
4-ethenyl-1,2-difluorobenzene
405-03-8
10000mg
$535.0 2023-10-02
Enamine
EN300-1243671-100mg
4-ethenyl-1,2-difluorobenzene
405-03-8
100mg
$87.0 2023-10-02
Enamine
EN300-1243671-5.0g
4-ethenyl-1,2-difluorobenzene
405-03-8
5g
$3313.0 2023-06-08

3,4-Difluorostyrene 合成方法

3,4-Difluorostyrene 関連文献

3,4-Difluorostyreneに関する追加情報

Recent Advances in the Application of 3,4-Difluorostyrene (CAS: 405-03-8) in Chemical Biology and Pharmaceutical Research

3,4-Difluorostyrene (CAS: 405-03-8) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and electronic properties. Recent studies have highlighted its potential in the synthesis of bioactive molecules, drug discovery, and materials science. This research brief aims to provide an overview of the latest advancements involving 3,4-Difluorostyrene, focusing on its applications, synthetic methodologies, and biological relevance.

One of the key areas of interest is the role of 3,4-Difluorostyrene in the development of fluorinated pharmaceuticals. Fluorination is a common strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Recent publications have demonstrated the utility of 3,4-Difluorostyrene as a precursor for the synthesis of fluorinated analogs of known drugs, such as kinase inhibitors and antimicrobial agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of 3,4-Difluorostyrene into a novel class of tyrosine kinase inhibitors, resulting in improved potency and selectivity.

In addition to its pharmaceutical applications, 3,4-Difluorostyrene has also been explored in the field of polymer chemistry. Researchers have utilized its reactivity in radical polymerization and click chemistry to create fluorinated polymers with enhanced thermal stability and chemical resistance. A recent study in ACS Macro Letters detailed the synthesis of a new class of fluorinated copolymers using 3,4-Difluorostyrene, which exhibited remarkable performance in high-temperature environments. These findings underscore the material's potential for industrial applications, such as coatings and electronic devices.

The synthetic accessibility of 3,4-Difluorostyrene has also been a focal point of recent research. Advances in catalytic methods, including palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable routes to its production. A 2022 publication in Organic Letters described a novel catalytic system that significantly improved the yield and purity of 3,4-Difluorostyrene, making it more accessible for large-scale applications. These methodological improvements are expected to further accelerate its adoption in both academic and industrial settings.

Looking ahead, the continued exploration of 3,4-Difluorostyrene is likely to uncover new opportunities in chemical biology and drug development. Its unique combination of reactivity and stability positions it as a valuable tool for the design of next-generation therapeutics and functional materials. Future research directions may include the development of greener synthetic routes, expanded biological evaluations, and the exploration of its potential in emerging fields such as targeted drug delivery and bioimaging.

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Amadis Chemical Company Limited
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